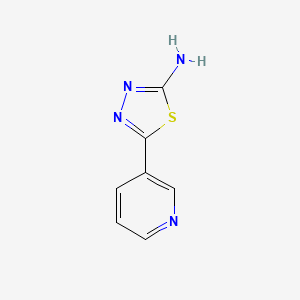

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHQUZTYSVDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276764 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68787-52-0 | |

| Record name | 68787-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Pyridin 3 Yl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Established Synthetic Pathways for 1,3,4-Thiadiazol-2-amines

The synthesis of 2-amino-substituted 1,3,4-thiadiazoles is a well-established area of organic chemistry, with several reliable methods available. These approaches often utilize readily available starting materials and proceed through key intermediates such as thiosemicarbazide (B42300) and its derivatives.

Cyclization Reactions of Thiosemicarbazide Derivatives

A cornerstone in the synthesis of 1,3,4-thiadiazoles is the cyclization of thiosemicarbazide or its derivatives. ptfarm.pl This versatile method can be achieved through various reaction conditions, primarily involving reactions with carboxylic acids or their activated forms, and through oxidative processes.

A common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation of thiosemicarbazide with a carboxylic acid or its corresponding acid chloride. The reaction with a carboxylic acid typically requires a dehydrating agent to facilitate the cyclization. Various acidic catalysts have been employed for this purpose, including concentrated sulfuric acid, polyphosphoric acid (PPA), and a mixture of phosphorus pentoxide and methanesulfonic acid. nih.gov For instance, heating thiosemicarbazide with an alkanoic acid in the presence of polyphosphoric acid provides a good yield of the corresponding 2-amino-5-alkyl-1,3,4-thiadiazole. google.com

More recently, methods have been developed to avoid harsh and toxic reagents. One such method employs a polyphosphate ester (PPE) in a one-pot reaction between a thiosemicarbazide and a carboxylic acid, proceeding through the formation of a 2-acylhydrazine-1-carbothioamide intermediate which then undergoes cyclodehydration. nih.govencyclopedia.pub

Alternatively, the use of a more reactive acid chloride allows the reaction to proceed under milder conditions. The initial step is the acylation of thiosemicarbazide to form an acylthiosemicarbazide, which is then cyclized. This cyclization is often promoted by an acid catalyst. nih.gov For example, the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide (B147422) yields acylthiosemicarbazide derivatives that can be cyclized to the corresponding 1,3,4-thiadiazoles in an acidic medium. nih.gov

Table 1: Examples of 1,3,4-Thiadiazole (B1197879) Synthesis from Carboxylic Acids/Acid Chlorides and Thiosemicarbazide

| Carboxylic Acid/Acid Chloride | Reagent/Catalyst | Product | Yield (%) | Reference |

| Propionic Acid | Polyphosphoric Acid | 2-Amino-5-ethyl-1,3,4-thiadiazole (B82430) | Good | google.com |

| Benzoic Acid | Polyphosphate Ester | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | 64.4 | nih.gov |

| Chloroacetyl Chloride | Anhydrous Sodium Acetate (B1210297) | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | - | nih.gov |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 4-Phenylthiosemicarbazide | 1,3,4-Thiadiazole derivatives | - | nih.gov |

Oxidative cyclization of thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones, provides another important route to 2-amino-1,3,4-thiadiazoles. nih.gov Various oxidizing agents have been successfully employed for this transformation.

One common oxidizing agent is ferric chloride (FeCl₃). This method has been shown to be effective for the synthesis of 2-amino-5-substituted thiadiazoles from thiosemicarbazones. nih.gov Other oxidizing agents such as hydrogen peroxide have also been utilized. For instance, 3-thiocarbamoyl thione methyl carbonate can be oxidized with H₂O₂ to yield an alkoxythiadiazole. nih.gov More recently, molecular iodine (I₂) has been employed as a mild and efficient oxidant for the cyclization of thiosemicarbazones to afford 2-amino-1,3,4-thiadiazoles. google.com

Heterocyclization of Hydrazinecarbothioamide Derivatives

The hydrazinecarbothioamide moiety is a key structural feature of thiosemicarbazide and its derivatives, and its heterocyclization is fundamental to the formation of the 1,3,4-thiadiazole ring. ekb.eg The reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) can produce 1-acylthiosemicarbazides, which are then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield 2-amino-5-substituted-1,3,4-thiadiazoles. rdd.edu.iq

Reactions with Isothiocyanates

Isothiocyanates are versatile reagents in the synthesis of various sulfur and nitrogen-containing heterocycles, including 1,3,4-thiadiazoles. One approach involves the reaction of an acid hydrazide with an isothiocyanate to form a 1-acyl-4-substituted-thiosemicarbazide. This intermediate can then be cyclized to a 1,3,4-thiadiazole. For example, benzoyl and ethoxycarbonyl isothiocyanates react with 2-cyanoethanoic acid hydrazide to give 1-cyanoacetyl-4-substituted thiosemicarbazides, which can be cyclized to the corresponding 2-amino-5-cyanomethyl-1,3,4-thiadiazole. nih.gov

Specific Synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

The synthesis of the title compound, this compound, is most directly achieved through the reaction of a pyridine-3-carboxylic acid derivative with thiosemicarbazide.

A common and effective method involves the use of nicotinic acid (pyridine-3-carboxylic acid) as the starting material. The carboxylic acid is first converted to a more reactive species, typically the acid chloride (nicotinoyl chloride), by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).

The resulting nicotinoyl chloride is then reacted with thiosemicarbazide in a suitable solvent, such as dry benzene, to form the intermediate, 1-(pyridin-3-ylcarbonyl)thiosemicarbazide. This reaction is typically carried out under reflux conditions.

The final step is the intramolecular cyclization of the 1-(pyridin-3-ylcarbonyl)thiosemicarbazide to form the 1,3,4-thiadiazole ring. This is an acid-catalyzed dehydration reaction. Concentrated sulfuric acid is a common catalyst for this step. The reaction mixture is typically stirred at room temperature and then poured onto crushed ice to precipitate the product, which can then be filtered and purified. The cyclization of thiosemicarbazide derivatives of nicotinic acid has been noted to be influenced by the reaction conditions, with acidic media favoring the formation of the 1,3,4-thiadiazole ring. ptfarm.pl

Key Starting Materials and Reagents

The direct synthesis of this compound is achieved through the reaction of key starting materials. nih.gov The fundamental components required for the formation of the 1,3,4-thiadiazole ring are a carboxylic acid and thiosemicarbazide. researchgate.netmdpi.com For the specific synthesis of the title compound, the following are essential:

Pyridine-3-carboxylic acid (Nicotinic acid): This provides the pyridine-3-yl moiety of the final compound.

Thiosemicarbazide: This reagent serves as the source of the amine and the thiadiazole ring's nitrogen and sulfur atoms. nih.gov

Dehydrating Agents/Catalysts: Strong acids or other dehydrating agents are crucial for facilitating the cyclization reaction. Commonly used agents include concentrated sulfuric acid, polyphosphate ester (PPE), or phosphorus oxychloride (POCl₃). researchgate.netmdpi.com However, newer methods favor reagents like PPE to avoid harsh and toxic additives. researchgate.netmdpi.com

| Material/Reagent | Role in Synthesis | Reference |

|---|---|---|

| Pyridine-3-carboxylic acid | Source of the pyridine-3-yl group | nih.gov |

| Thiosemicarbazide | Backbone for the 2-amino-1,3,4-thiadiazole (B1665364) ring | nih.govresearchgate.netmdpi.com |

| Polyphosphate Ester (PPE) | Catalyst/Dehydrating agent for one-pot synthesis | researchgate.netmdpi.com |

| Concentrated Sulfuric Acid | Traditional dehydrating agent | jocpr.com |

Reaction Conditions and Optimization

The synthesis of 2-amino-1,3,4-thiadiazoles typically involves the condensation and cyclization of a carboxylic acid with thiosemicarbazide. One documented method for preparing 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine involves mixing pyridine-3-carboxylic acid and thiosemicarbazide and heating the mixture in an oil bath at 363 K (90 °C) for 6 hours. nih.gov Upon cooling, the crude product precipitates and can be collected by filtration. nih.gov

Optimization of this synthesis has focused on creating more efficient and safer one-pot methods. Research has shown that using polyphosphate ester (PPE) allows the reaction to proceed through three steps in a single pot to form the desired 2-amino-1,3,4-thiadiazole. mdpi.com This approach is advantageous as it avoids the use of more toxic and harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netmdpi.com The use of PPE allows the synthesis to be carried out under mild conditions, at temperatures below 85 °C. researchgate.net

Synthesis of Novel Derivatives of this compound

The 2-amino group of the parent compound serves as a versatile handle for the synthesis of a wide range of derivatives. These modifications are typically achieved through reactions targeting this primary amine.

Amide Derivatives

Amide derivatives are commonly synthesized from 5-substituted-1,3,4-thiadiazol-2-amines. In a general approach, these derivatives are formed by reacting the 2-amino group with various carboxylic acids or their activated forms (e.g., acid chlorides). For instance, novel amide derivatives of a structurally similar compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, were synthesized by reacting it with compounds like 2-fluoro benzoic acid and 2-chloronicotinic acid. researchgate.net The final products were purified using column chromatography. researchgate.net The synthesis of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine has been noted as a strategy for developing inhibitors of various enzymes. nih.gov

Schiff Base Derivatives

Schiff bases, or imines, are readily prepared by the condensation of the primary amino group of this compound with various aldehydes. ijpcbs.comsphinxsai.com This reaction typically involves refluxing the thiadiazole amine with an appropriate aromatic aldehyde in a suitable solvent like ethanol. sphinxsai.com The formation of the azomethine moiety (-CH=N-) is characteristic of these derivatives. ijpcbs.com This method provides a straightforward and efficient route to a wide variety of Schiff base derivatives with diverse substitutions on the aromatic aldehyde. tandfonline.com

| Derivative Type | General Reagents | Reaction Type | Reference |

|---|---|---|---|

| Amide | Carboxylic Acids / Acid Chlorides | Acylation | researchgate.netnih.gov |

| Schiff Base | Aromatic Aldehydes | Condensation | ijpcbs.comsphinxsai.comtandfonline.com |

| Sulfonamido | Sulfonyl Chlorides | Sulfonylation | nih.govnih.gov |

| Acetamido | Chloroacetyl chloride | Acylation | nih.gov |

| Benzamido | Benzoyl chloride / Benzoic acid derivatives | Acylation | researchgate.net |

Sulfonamido Derivatives

The synthesis of sulfonamide derivatives often begins with a precursor like 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov This starting material can then undergo further reactions. For example, novel amide inhibitors were synthesized through reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov The introduction of a sulfonamide group is a key strategy in medicinal chemistry, and research into 2-thiouracil-5-sulfonamides highlights the importance of this functional group in designing new chemical entities. nih.gov

Acetamido and Benzamido Derivatives

Acetamido and benzamido derivatives are specific types of amide derivatives. The synthesis of an acetamido derivative, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, was achieved by reacting the corresponding 2-amino-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate. nih.gov Similarly, N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide (B126) derivatives have been synthesized, demonstrating the creation of benzamido compounds from the thiadiazole amine core. researchgate.net These reactions represent standard acylation procedures to append acetamido and benzamido functionalities to the thiadiazole scaffold.

Mannich Bases

The Mannich reaction is a prominent method for the aminomethylation of acidic protons. In the context of heterocyclic compounds, the N-H proton of the amino group on the thiadiazole ring can participate in this reaction. While direct literature on the Mannich reaction with this compound is not prevalent, analogous reactions with similar heterocyclic systems have been reported. For instance, new N-aminomethylation compounds have been successfully synthesized from 5-phenyl-1,3,4-oxadiazole-2-thione by reacting it with formaldehyde (B43269) and various aliphatic and aromatic amines. researchgate.net This suggests that this compound could similarly undergo aminomethylation at the 2-amino position to yield the corresponding Mannich bases. The general reaction would involve the condensation of the primary amine with formaldehyde and a suitable secondary amine.

Chemical Transformations and Reactivity of the 2-Amino Group on the 1,3,4-Thiadiazole Ring

The 2-amino group on the 1,3,4-thiadiazole ring is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Acylation Reactions

The 2-amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out by treating the amine with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base.

A study on the synthesis of novel amide derivatives of a closely related compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, demonstrated the successful acylation using various substituted aromatic acids in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). researchgate.net This method yielded a series of N-acylated products. researchgate.net For example, the reaction with 2-chloropyridine-3-carboxylic acid resulted in the formation of 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide. researchgate.net

Another general approach involves the reaction of a 2-amino-5-aryl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate to yield the N-chloroacetylated intermediate. nih.gov This intermediate can then be further modified. nih.gov

| Reactant | Acylating Agent | Product | Reference |

| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Substituted aromatic acids | Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | researchgate.net |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

Diazotization and Nitrogen Coupling Reactions

The primary amino group of 2-amino-1,3,4-thiadiazole derivatives can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. These diazonium salts are valuable intermediates that can subsequently react with electron-rich aromatic compounds (coupling components) like phenols and anilines to produce intensely colored azo compounds.

For instance, a series of heterocyclic azo dyes were synthesized by the diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine using nitrosyl sulfuric acid, followed by coupling with various compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, and N,N-dimethylaniline. researchgate.net Similarly, 2-amino-5-thiol-1,3,4-thiadiazole has been diazotized to give a diazonium salt that reacts with different activated aromatic compounds. uobaghdad.edu.iqresearchgate.net The application of 2-amino-5-ethyl-1,3,4-thiadiazole in the synthesis of hetarylazoindole dyes has also been reported. sigmaaldrich.com This established reactivity suggests that this compound can be converted to its diazonium salt and used in coupling reactions to generate a variety of azo dyes.

Alkylation and Arylation

The nitrogen atoms of the 2-amino group on the 1,3,4-thiadiazole ring can be alkylated or arylated, although direct alkylation can sometimes be challenging. One reported method for the alkylation of a similar compound, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, is through direct alkylation. acs.org

A common strategy to achieve N-alkylation is a two-step process. First, the amino group is acylated, for instance with chloroacetyl chloride. nih.gov The resulting N-acylated intermediate possesses an active methylene (B1212753) group, and the subsequent nucleophilic substitution reaction with a secondary amine, such as various substituted piperazines, in the presence of a base like triethylamine, leads to the N-alkylated product. nih.gov

Schiff's Base Reactions

The 2-amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed.

The synthesis of pyridine-1,3,4-thiadiazole-Schiff base derivatives has been reported, highlighting the feasibility of this reaction on the target scaffold. rkmmanr.org In a related example, asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized with excellent yields. rkmmanr.org The general procedure involves the reaction of the 2-amino-1,3,4-thiadiazole derivative with an appropriate aldehyde in a suitable solvent. wjpr.net

| Reactant | Aldehyde/Ketone | Product Type | Reference |

| (S)-2-amino-2-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol | Substituted benzaldehydes | Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives | rkmmanr.org |

| 5-amino-1,3,4-thiadiazole-2-thiol | 2-acetyl-5-chloro thiophene | Schiff base | wjpr.net |

Advanced Spectroscopic and Analytical Characterization of 5 Pyridin 3 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1,3,4-thiadiazole (B1197879) derivatives provides key information about the chemical environment of the hydrogen atoms. For analogs of this compound, the amino group (NH₂) protons typically appear as a singlet. mdpi.com The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. nih.gov For instance, in a related compound, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, the NH proton appears as a singlet at δ 12.41 ppm, which is exchangeable with D₂O. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine and thiadiazole rings resonate at distinct chemical shifts. In studies of similar structures, the carbon atoms of the thiadiazole ring show characteristic signals that confirm the heterocyclic core. researchgate.net

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) mdpi.com | ¹H NMR | DMSO-d₆ | 7.37–7.51 (m, 5H, NH₂ and Ar-H); 7.77 (d, 2H, J = 7.9, Ar-H) |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Analog nih.gov | ¹H NMR | DMSO-d₆ | Aromatic protons at 6.78-7.97; NH proton at 12.41 (s, 1H) |

| 2-chloro-N-{5-[2- (4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3- carboxamide researchgate.net | ¹³C NMR | CDCl₃ | 65, 114, 124, 128, 130, 134, 135, 137, 144.5, 150, 155, 159, 163, 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3100-3300 cm⁻¹. mdpi.com The C=N stretching vibration of the thiadiazole ring appears around 1630 cm⁻¹, while aromatic C=C stretching bands are seen in the 1500-1600 cm⁻¹ region. nih.govnih.gov The C-S-C linkage within the thiadiazole ring also gives rise to specific bands. jmchemsci.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3159 - 3273 | nih.gov |

| C-H (Aromatic) | Stretching | 3008 - 3090 | nih.govnih.gov |

| C=O (Amide) | Stretching | 1670 - 1708 | nih.govnih.gov |

| C=N (Thiadiazole) | Stretching | 1600 - 1640 | nih.gov |

| C=C (Aromatic) | Stretching | 1573 - 1597 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₄S), the expected monoisotopic mass is approximately 178.03 g/mol . uni.lusigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. mdpi.comuni.lu For example, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine shows a molecular ion peak at m/z 177. mdpi.com

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M]⁺ | 178.03076 |

| [M+H]⁺ | 179.03859 |

| [M+Na]⁺ | 201.02053 |

| [M+K]⁺ | 216.99447 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. The crystal structure of this compound has been determined, revealing crucial details about its molecular geometry. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis shows that the pyridine and thiadiazole rings are planar, with a dihedral angle of 32.42 (14)° between them. nih.gov The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov Such analyses are vital for understanding intermolecular interactions that govern the solid-state packing of the material. nih.govnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆N₄S |

| Formula Weight (Mᵣ) | 178.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.066 (2) |

| b (Å) | 7.2380 (14) |

| c (Å) | 11.271 (2) |

| β (°) | 116.79 (3) |

| Volume (V) (ų) | 805.9 (3) |

| Z | 4 |

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is compared against the theoretically calculated values to verify the empirical formula. For this compound (C₇H₆N₄S), the calculated elemental composition serves as a benchmark for experimental results. This technique is routinely used in the characterization of newly synthesized 1,3,4-thiadiazole derivatives to confirm that the desired product has been obtained with high purity. researchgate.netnih.gov

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 47.18 |

| Hydrogen (H) | 3.39 |

| Nitrogen (N) | 31.44 |

| Sulfur (S) | 17.99 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of product purity. jmchemsci.com By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when a reaction is complete.

Column Chromatography: For the purification of the crude product, column chromatography is often employed. researchgate.net This technique separates the desired compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a suitable solvent system. researchgate.net The purity of the collected fractions is then typically confirmed by TLC.

Biological Activity and Pharmacological Potential of 5 Pyridin 3 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Anticancer Activities

Derivatives of the 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine scaffold have been synthesized and evaluated for their potential as anticancer agents. Research has demonstrated that modifications on this core structure can lead to compounds with significant cytotoxic properties against various human cancer cell lines.

Cytotoxicity Evaluation in Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been assessed through in vitro cytotoxicity screenings against a panel of human cancer cell lines.

A specific study focused on novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine and evaluated their cytotoxic effects using an MTT assay on HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. Among the synthesized compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide emerged as a highly potent derivative, exhibiting significant cytotoxicity against HeLa and PANC-1 cells with IC₅₀ values of 2.8 µM and 1.8 µM, respectively. Another compound from the same series also showed notable activity against these cell lines. The results indicated that most of the synthesized compounds in this particular study showed lower cytotoxicity on the three cell lines when compared to the standard drug, 5-Fluorouracil.

While direct cytotoxic data for this compound derivatives against other cell lines such as MCF-7, PC3, HT29, SKNMC, NUGC, A549, and HCT-116 is limited in the reviewed literature, broader studies on the 1,3,4-thiadiazole (B1197879) scaffold are extensive. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown cytotoxicity against MCF-7 and HepG2 cells. Similarly, other research has documented the activity of various 1,3,4-thiadiazole compounds against cell lines including PC3, HT29, SKNMC, HCT-116, and A549.

Interactive Table: Cytotoxicity of 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine Derivatives This table is based on data for derivatives of this compound.

| Compound Name | HeLa (IC₅₀ µM) | HepG2 (IC₅₀ µM) | PANC-1 (IC₅₀ µM) |

|---|---|---|---|

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | 2.8 | >50 | 1.8 |

| N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide | 4.6 | >50 | 2.2 |

Mechanisms of Action in Anticancer Activity

The anticancer effects of this compound and its related analogs are attributed to several underlying mechanisms, including the induction of programmed cell death (apoptosis), interference with the cell division cycle, and inhibition of crucial enzymes involved in cancer progression.

While direct studies on the apoptosis-inducing mechanism of this compound derivatives are not extensively detailed in the available research, studies on closely related 1,3,4-thiadiazole structures provide significant insights. For example, a series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were shown to induce apoptosis. Treatment of HepG2 and MCF-7 cells with the most active of these derivatives led to a significant increase in the Bax/Bcl-2 ratio, which is a key regulator of the intrinsic apoptotic pathway. This change in the Bax/Bcl-2 balance subsequently activates downstream effectors. Correspondingly, these compounds also elevated the levels of caspase 9, a critical initiator caspase in the mitochondrial apoptotic pathway, in both HepG2 and MCF-7 cells.

The antiproliferative activity of 1,3,4-thiadiazole derivatives is also linked to their ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell division and growth. Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated that these compounds can induce cell cycle arrest. Specifically, one derivative caused a significant arrest of HepG2 cells in the S phase, a critical point for DNA replication. Another derivative from the same study induced cell cycle arrest at the G2/M phase in MCF-7 cells. Other studies on different 1,3,4-thiadiazole compounds have also reported cell cycle arrest in the G2/M phase, suggesting a common mechanistic pathway for this class of compounds.

Enzyme inhibition is another key mechanism through which 1,3,4-thiadiazole derivatives exert their anticancer effects. Research into a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, an isomeric form of the title compound, identified them as inhibitors of 15-lipoxygenase (15-LOX). The role of lipoxygenase enzymes in promoting tumorigenesis in various cancers has been increasingly recognized, making them a viable target for anticancer drugs.

While specific data on the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) by this compound derivatives is not available in the provided search results, EGFR-TK is a known target for other heterocyclic compounds, and its inhibition is a crucial strategy in cancer therapy.

Modulation of DNA repair pathways is an emerging strategy in cancer therapy. Certain cancer cells rely on specific DNA repair proteins for survival, and inhibiting these proteins can lead to synthetic lethality. Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is crucial for maintaining genomic integrity. Studies have identified potent inhibitors of Bloom helicase among derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), another isomer of the title compound. These inhibitors, such as ML216, were discovered through high-throughput screening and subsequent medicinal chemistry optimization. They have been shown to induce sister chromatid exchanges, a characteristic feature of Bloom syndrome, which results from mutations in the BLM gene. This indicates that inhibiting BLM can potentiate the effects of DNA-damaging agents used in chemotherapy. However, there is no specific information in the search results regarding the inhibition of Bloom Helicase by the 5-(pyridin-3-yl) isomer.

Structure-Activity Relationships (SAR) in Anticancer Agents

The design of effective anticancer agents based on the 1,3,4-thiadiazole scaffold is a dynamic area of research. The cytotoxic properties of these compounds can be finely tuned by altering substituents and their positions on the core structure. nih.gov

The nature and position of substituents on the this compound framework play a crucial role in determining their anticancer efficacy. Research has shown that modifications at the 2-amino position or on the pyridine (B92270) ring can lead to significant variations in cytotoxicity against various cancer cell lines.

For instance, a series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their cytotoxic effects on HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. researchgate.net Among the synthesized compounds, the derivative 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide demonstrated particularly high cytotoxicity against HeLa and PANC-1 cell lines, with IC50 values of 2.8µM and 1.8µM, respectively. researchgate.net This highlights that the addition of a chloropyridine carboxamide moiety can enhance the anticancer activity. researchgate.net

In a broader context of 1,3,4-thiadiazole derivatives, the introduction of a piperazine (B1678402) ring via an acetamide (B32628) linker has been shown to be advantageous for antiproliferative activity. nih.gov For example, in a series based on a 5-(4-chlorophenyl)-1,3,4-thiadiazole core, derivatives featuring a piperazine ring showed potent cytotoxicity against MCF-7 (breast cancer) and HepG2 cell lines. nih.govmdpi.com Specifically, a derivative with a 2-ethoxyphenyl group on the piperazine ring (Compound 4e ) was highly active against both HepG2 and MCF-7 cells. mdpi.com Another potent compound in this series featured a benzyl (B1604629) piperidine (B6355638) moiety (Compound 4i ), which was among the most active against the MCF-7 cell line. mdpi.com

Furthermore, studies on related 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives revealed that para-substituted halogen and hydroxy groups on a phenyl ring at the 2-position of the thiazolidinone ring resulted in remarkable potential against the MCF-7 cancer cell line. mdpi.com One such compound, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, showed significant anticancer potential with an IC50 of 1 µM against the MCF-7 cell line. mdpi.com

Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | researchgate.net |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 | researchgate.net |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e) | MCF-7 | 5.36 (µg/mL) | mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e) | HepG2 | 3.13 (µg/mL) | mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(benzyl(methyl)amino)acetamide (4i) | MCF-7 | 2.32 (µg/mL) | mdpi.com |

| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | MCF-7 | 1 | mdpi.com |

The position of the nitrogen atom within the pyridine ring (isomers) significantly influences the biological activity of the molecule. Comparing the 5-(pyridin-3-yl) derivatives with their pyridin-2-yl and pyridin-4-yl counterparts provides insight into the structural requirements for cytotoxicity.

Studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives led to the identification of potent inhibitors of Bloom helicase (BLM), an enzyme implicated in DNA repair and a target for cancer therapy. researchgate.netnih.govnih.gov The lead compound, ML216 (1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea), specifically inhibits BLM helicase, demonstrating that the pyridin-4-yl scaffold can be effectively utilized for targeted anticancer agents. researchgate.net

Similarly, research on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed that the cytotoxic activity was dependent on the substitution pattern on the benzamide (B126) ring. researchgate.netnih.gov Nitro-containing derivatives exhibited higher cytotoxicity against the PC3 prostate cancer cell line, while methoxylated derivatives were more active against the SKNMC neuroblastoma cell line. researchgate.netnih.gov This indicates that the pyridin-2-yl isomer also serves as a viable scaffold for developing anticancer agents, with its activity profile being modulated by substituents. nih.gov

While direct comparative studies testing the three isomers (pyridin-2-yl, -3-yl, and -4-yl) with identical substitutions under the same conditions are limited, the existing research collectively suggests that the placement of the pyridine nitrogen is a critical determinant of the compound's pharmacological properties and its potential as an anticancer agent.

Antimicrobial Activities

Derivatives of this compound are part of the broader class of 1,3,4-thiadiazoles, which are well-documented for their extensive antimicrobial properties. nih.govmdpi.com The toxophoric –N=C–S moiety within the thiadiazole ring is considered a key contributor to their biological activity. nih.gov

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a promising basis for developing potent antibacterial agents. nih.gov Various derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

For example, a study on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed that compounds with fluoro and chloro substitutions had good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Recent research into pyrazine-thiadiazole hybrids has also highlighted their effectiveness against pathogens like S. aureus and Escherichia coli. nih.gov In another study, newly synthesized thiadiazopyrimidinones, derived from 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines, were tested against S. aureus and E. coli, although most showed limited direct antibacterial activity, with MIC values over 100 µg/mL. mdpi.com However, some derivatives were effective in disrupting established bacterial biofilms. mdpi.com

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis | Good inhibition (MIC: 20-28 µg/mL) | nih.gov |

| Pyrazine-thiadiazole hybrids | S. aureus, E. coli | Broad effectiveness | nih.gov |

| Thiadiazopyrimidinones | S. aureus, E. coli | Limited planktonic activity (MIC >100 µg/mL) | mdpi.com |

| Thiadiazopyrimidinones | P. aeruginosa, S. aureus, E. coli | Biofilm dispersal activity | mdpi.com |

The 1,3,4-thiadiazole scaffold has been extensively utilized in the development of agricultural fungicides and clinical antifungal agents. nih.gov Derivatives have shown activity against a range of fungal species, including human and plant pathogens.

Studies have reported the antifungal activity of 1,3,4-thiadiazole derivatives against species like Aspergillus niger and Candida albicans. nih.gov A series of 1,3,4-thiadiazole derivatives bearing a 2,4-dichlorophenyl moiety was found to be highly active against various Candida species, including C. albicans, C. crusei, and C. glabrata, with MIC values as low as 5-10 µg/mL. nih.gov These compounds are believed to exert their effect by inhibiting the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity. nih.gov Additionally, certain pyrimidine (B1678525) analogues containing a 1,3,4-thiadiazole ring have been reported to be potent inhibitors of fungal growth through the mycelial growth rate method. mdpi.com

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-phenyl-1,3,4-thiadiazol-2-amines | Aspergillus niger, Candida albicans | Good activity | nih.gov |

| 1,3,4-Thiadiazole with 2,4-dichlorophenyl moiety | C. albicans, C. crusei, C. glabrata | High activity (MIC: 5-10 µg/mL) | nih.gov |

| Thiadiazopyrimidinones | Candida albicans | Biofilm dispersal activity (BIC50: 17-40 µg/mL) | mdpi.com |

| Pyrimidine-thiadiazole analogues | Plant pathogenic fungi | Potent inhibition | mdpi.com |

Tuberculosis remains a major global health threat, and the search for new antimycobacterial agents is critical. The 1,3,4-thiadiazole ring, often in conjunction with a pyridine moiety, is a key pharmacophore for antimycobacterial activity. nih.gov

Several studies have investigated 1,3,4-thiadiazole and its isosteric 1,3,4-oxadiazole (B1194373) derivatives against Mycobacterium tuberculosis. For instance, a series of 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives showed interesting activity against M. tuberculosis H37Rv. nih.gov Molecular modeling suggested these compounds might act by inhibiting the mycobacterial cytochrome P450-dependent sterol 14α-demethylase. nih.gov Another study on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives found that compounds with long, lipophilic alkyl chains at the 5-position of the oxadiazole ring were highly active against drug-resistant strains of M. tuberculosis, suggesting that lipophilicity can help the molecules penetrate the waxy mycobacterial cell wall. plu.mx

Furthermore, novel Mannich bases of 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives were synthesized and screened for activity against M. tuberculosis H37Rv and an isoniazid-resistant clinical strain, with some compounds found to be potent. researchgate.net The collective evidence points to the significant potential of pyridine-containing thiadiazole and oxadiazole scaffolds in the development of new treatments for tuberculosis. nih.govresearchgate.net

Anti-inflammatory Properties

Derivatives of the 1,3,4-thiadiazole nucleus are recognized for their potential as anti-inflammatory agents. researchgate.netmui.ac.irnih.gov The 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, in particular, is considered a key structural component in various drug categories, including anti-inflammatory agents. nih.gov

Research into pyridine- and thiazole-based hydrazides has yielded compounds with notable anti-inflammatory activity. acs.org In one study, a series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides were synthesized and evaluated. acs.org The anti-inflammatory potential was assessed using an anti-denaturation assay, a method that gauges a compound's ability to prevent protein denaturation, a hallmark of inflammation in conditions like rheumatoid arthritis. acs.orgnih.gov

The results indicated that the anti-inflammatory efficacy was highly dependent on the nature of the substituents on the aryl ring. acs.org Compound 5l , featuring a 4-hydroxy-3-methoxyphenyl group, demonstrated the most potent activity, with an IC₅₀ value of 46.29 µg/mL. acs.org This was superior to derivatives with a 3,4-dimethoxy substitution (5b ) or a single hydroxyl group at the 4th position (5i ). acs.org The study suggested that the combination of hydroxyl and methoxy (B1213986) groups was crucial for the enhanced anti-inflammatory effect. acs.org

Table 1: In Vitro Anti-inflammatory Activity of N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide Derivatives

| Compound | Substitution | IC₅₀ (µg/mL) |

|---|---|---|

| 5l | 4-hydroxy-3-methoxyphenyl | 46.29 |

| 5b | 3,4-dimethoxyphenyl | >46.29 |

| 5i | 4-hydroxyphenyl | >46.29 |

| 5g | 4-benzyloxyphenyl | 100.60 (Lowest inhibition) |

Data sourced from Kamat et al. (2020) acs.org

Antidepressant and Anxiolytic Activities

The 2-amino-5-sulfanyl-1,3,4-thiadiazole scaffold has been a focus for the development of agents targeting the central nervous system. nih.govdntb.gov.ua A study dedicated to synthesizing and evaluating derivatives of this scaffold revealed significant antidepressant and anxiolytic properties in some of the tested compounds. nih.gov

By modifying the substituents on the thiadiazole moiety, researchers identified compounds with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov The most promising compound from this series, 3k (5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine), exhibited a potent, mixed antidepressant-anxiolytic profile. nih.gov Further pharmacological investigation of compound 3k showed that its therapeutic effects occurred at doses significantly lower than those causing side effects like sedation or amnesia, highlighting its potential as a promising therapeutic candidate. nih.gov

In a separate line of research, a more complex fused heterocyclic system, a thiopyrano-piperidone-tetrahydrocarboline derivative (4 ), was also investigated for its neuropsychopharmacological effects. mdpi.com This compound demonstrated both antidepressant and anxiolytic-like activities in mouse models. mdpi.com The anxiolytic effects were found to be comparable to clonazepam at certain doses and were mediated through the GABA-A and 5-HT2A receptor systems. mdpi.com

Table 2: CNS Activity of Selected Thiadiazole Derivatives

| Compound | Structure/Substitution | Activity Profile | Notes |

|---|---|---|---|

| 3k | 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Antidepressant and Anxiolytic | Efficacy comparable to imipramine and diazepam; favorable side-effect profile. nih.gov |

| 4 | (4aR,13bR,14aS)-4a-(ethylthio)-2-methyl-7,8,13,13b,14,14a-hexahydro-3H-indolo[2,3-a]thiopyrano[2,3-g]quinolizin-5(4aH)-one | Antidepressant and Anxiolytic | Anxiolytic effect comparable to clonazepam; mediated by GABA-A and 5-HT2A receptors. mdpi.com |

Antitubercular Activities

The 1,3,4-thiadiazole nucleus is a common feature in compounds designed for antimycobacterial activity. researchgate.nettandfonline.comcbijournal.comnih.gov Several studies have explored derivatives of pyridinyl-thiadiazoles for their potential to inhibit Mycobacterium tuberculosis.

One study focused on the synthesis of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. nih.gov These compounds were tested in vitro for their antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. The results showed that some of the synthesized derivatives possessed a weak activity against the tested mycobacterial strains. nih.gov

In another research effort, a novel series of Mannich bases derived from 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione were synthesized and screened for their activity against M. tuberculosis H37Rv and an isoniazid-resistant clinical strain. researchgate.net Among the synthesized compounds, 5c and 5a were identified as the most potent against the susceptible H37Rv strain. researchgate.net Docking studies suggested that these compounds might exert their effect by interacting with the active site of the 14α-demethylase enzyme, a key component in mycobacterial cell wall synthesis. researchgate.net

Table 3: Antitubercular Activity of Pyridinyl-Thiadiazole and Related Derivatives

| Compound Series | Target Organism | Key Findings |

|---|---|---|

| [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazides | M. tuberculosis & M. avium | Exhibited feeble in vitro antimycobacterial activity. nih.gov |

| Mannich bases of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione | M. tuberculosis H37Rv | Compounds 5a and 5c were the most potent in the series. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, docking simulations are primarily employed to understand its potential as an inhibitor of various enzymes, particularly protein kinases.

These simulations have been instrumental in evaluating derivatives of the core 1,3,4-thiadiazole (B1197879) structure against a range of biological targets. For instance, studies on related pyridine-bearing 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives have successfully used docking to explore their binding modes and potential as anticancer agents by targeting enzymes like Epidermal Growth Factor Receptor (EGFR). mdpi.comjst.go.jp The insights gained from these simulations help rationalize the observed biological activities and guide the synthesis of more potent analogues. dovepress.com

Docking studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For the 1,3,4-thiadiazole scaffold, key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms within the pyridine (B92270) and thiadiazole rings, along with the amine group, are capable of acting as hydrogen bond acceptors and donors. These interactions are critical for anchoring the ligand within the active site of a protein. For example, in studies of similar compounds targeting Dihydrofolate Reductase (DHFR), a critical hydrogen bond with the Ser59 amino acid residue was identified. nih.gov

Arene-Arene Interactions: The aromatic nature of both the pyridine and thiadiazole rings facilitates π-π stacking or arene-arene interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the target's binding pocket. nih.govmdpi.com

The combination of these interactions dictates the binding mode and affinity of the compound for its target protein.

A significant application of molecular docking for this class of compounds is the identification and characterization of their binding sites on therapeutic targets. Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a well-established target for anticancer drug development. jst.go.jp Docking studies have been performed on various pyridine-thiadiazole derivatives to establish their potential as EGFR-TK inhibitors. mdpi.commdpi.com

These simulations typically place the ligand into the ATP-binding cavity of the EGFR-TK domain. nih.gov This site is characterized by a hinge region that forms crucial hydrogen bonds with inhibitors, hydrophobic pockets that accommodate the aromatic rings, and a phosphate-binding P-loop. nih.govrsc.org By successfully docking within this site and forming favorable interactions, compounds like this compound are predicted to act as competitive inhibitors, preventing the binding of ATP and subsequent kinase activation. nih.gov

Table 1: Example of Molecular Docking Results for a 1,3,4-Thiadiazole Derivative against EGFR-TK

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Thiadiazole Derivative 32a | EGFR | - | Met793 | Hydrogen Bond |

| Thiadiazole Derivative 32a | EGFR | - | Leu718, Val726, Ala743 | Hydrophobic |

| Thiadiazole Derivative 32a | EGFR | - | Phe856 | Arene-Arene |

Note: This table is illustrative of typical data obtained from docking studies on related thiadiazole compounds as reported in the literature. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, these studies are crucial for identifying which structural modifications enhance potency and selectivity.

Computational SAR analyses of related compounds have revealed several key insights:

The nature and position of substituents on the pyridine and other aromatic rings significantly influence antitumor activity. mdpi.com

The 1,3,4-thiadiazole ring itself is often a key pharmacophore, as replacing it with an isosteric ring like 1,3,4-oxadiazole can lead to a drastic drop in activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, can be built to predict the activity of novel, unsynthesized compounds. semanticscholar.org These models map out regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to biological activity. semanticscholar.org

These computational approaches accelerate the optimization process, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable data on the geometry, electronic properties, and reactivity of this compound.

For analogous compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT studies have been used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths, bond angles, and torsion angles. These calculated geometries often show a good correlation with experimental data from X-ray crystallography. nih.gov

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding potential non-covalent interactions. nih.gov

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions with biological macromolecules.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. MD simulations can assess the stability of the binding mode predicted by docking.

In the context of 1,3,4-thiadiazole derivatives, MD simulations can:

Confirm the stability of key hydrogen bonds and hydrophobic interactions within the binding pocket.

Reveal conformational changes in the protein or ligand upon binding.

Provide a more accurate estimation of binding free energies.

For example, MD simulations have been used to equilibrate protein structures before docking with related thiadiazole compounds, ensuring a more realistic representation of the binding site. nih.gov

ADMET Profile Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. For this compound and its analogues, various ADMET parameters can be computationally estimated.

Studies on related 1,3,4-thiadiazole amines have utilized software like AdmetSAR and SwissADME to predict properties such as:

Absorption: Gastrointestinal (GI) absorption and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Susceptibility to metabolism by Cytochrome P450 enzymes.

Toxicity: Potential for mutagenicity (Ames test) and other toxic effects. researchgate.net

These predictions help to identify potential liabilities, allowing for structural modifications to improve the compound's drug-like properties. idaampublications.in

Table 2: Example of In Silico ADMET Property Predictions for 1,3,4-Thiadiazole Derivatives

| Property | Predicted Value/Classification | Significance |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Lower concern for carcinogenicity |

| Lipinski's Rule of Five | 0 Violations | Indicates good drug-likeness |

Note: This table represents typical ADMET parameters predicted for drug candidates and is based on findings for related thiadiazole structures. researchgate.net

常见问题

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Cyclocondensation | POCl₃, 90°C, 3 h | 86% | 95% | |

| Recrystallization | Ethanol/acetone (2:1), slow cooling | 78% | 99% |

Q. Table 2: Key Crystallographic Parameters

| Parameter | Molecule A | Molecule B | Reference |

|---|---|---|---|

| Dihedral angle (pyridyl-thiadiazole) | 18.2° | 30.3° | |

| N–H···N bond length | 2.89 Å | 2.92 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。